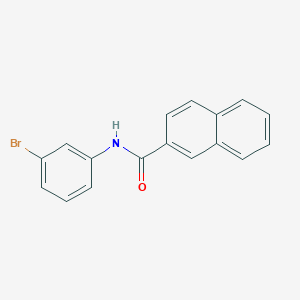

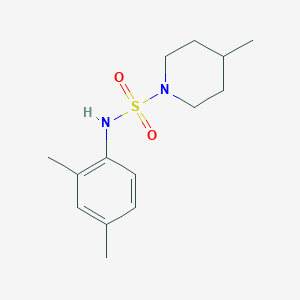

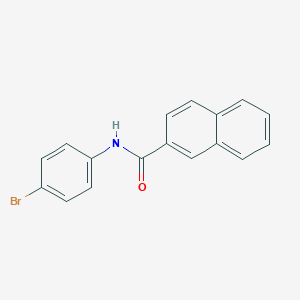

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide, also known as S 33084, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine sulfonamides, which have shown promising results in treating various diseases such as cancer, inflammation, and neurological disorders.

科学的研究の応用

- Researchers have investigated the neurotoxic effects of amitraz and its metabolites (N-(2,4-dimethylphenyl) formamide and 2,4-dimethylaniline) using in vitro assays (MTT and PC assays) in HepG2 cells .

Neurotoxicity Research

Organic Synthesis and Polymers

作用機序

Target of Action

The primary targets of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide are A G protein-coupled receptors . These receptors play a crucial role in responding to hormones and neurotransmitters, affecting various biological processes such as reproduction, development, locomotion, and feeding .

Mode of Action

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide interacts with its targets, leading to a series of biochemical reactions. It exhibits alpha-adrenergic agonist activity and interacts with octopamine receptors of the central nervous system . It also inhibits monoamine oxidases and prostaglandin synthesis . These interactions lead to overexcitation, potentially causing paralysis and death in certain organisms .

Biochemical Pathways

The compound affects the Tox21-nuclear receptor signaling and stress response pathways . By interacting with diverse receptors in these pathways, it can influence a wide range of biological responses. The exact downstream effects depend on the specific context and the organisms involved.

Pharmacokinetics

In silico admet assays predict that the compound and its metabolites can pass theblood-brain barrier (BBB) . This suggests that it can induce toxicity in both the central and peripheral nervous systems .

Result of Action

The compound’s action results in cytotoxic effects, as demonstrated by MTT and PC assays in HepG2 cells . Amitraz, a related compound, was found to be more cytotoxic than its metabolites .

Action Environment

The action, efficacy, and stability of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide can be influenced by various environmental factors. For instance, it is volatile and almost insoluble in water . Its chemical properties suggest it is only slightly mobile with a low potential for leaching to groundwater .

特性

IUPAC Name |

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-11-6-8-16(9-7-11)19(17,18)15-14-5-4-12(2)10-13(14)3/h4-5,10-11,15H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZKEBCXPWYSAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)NC2=C(C=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[2-(4-bromophenyl)-2-oxoethyl]-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B500161.png)

![ethyl 3-(4-fluorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B500163.png)

![Ethyl 4-(2-amino-2-oxoethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B500166.png)

![2-[2-oxo-2-(2-thienyl)ethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazole-3,4-dione](/img/structure/B500167.png)

![ethyl 3-cyano-2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B500170.png)

![N-phenyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B500171.png)

![2-(4-fluorophenyl)-7,8-dimethyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one](/img/structure/B500172.png)

![Ethyl 4,5-dimethyl-2-[(morpholinocarbothioyl)amino]-3-thiophenecarboxylate](/img/structure/B500175.png)

![N-[3-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B500179.png)

![2-{[(4-Iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B500180.png)